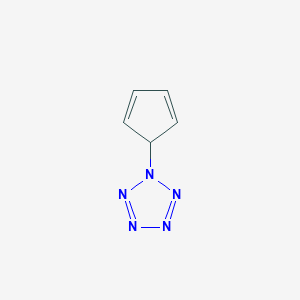

(Cyclopenta-2,4-dien-1-yl)-1H-pentazole

Description

Properties

CAS No. |

652148-66-8 |

|---|---|

Molecular Formula |

C5H5N5 |

Molecular Weight |

135.13 g/mol |

IUPAC Name |

1-cyclopenta-2,4-dien-1-ylpentazole |

InChI |

InChI=1S/C5H5N5/c1-2-4-5(3-1)10-8-6-7-9-10/h1-5H |

InChI Key |

BYAMLWFFTBBUKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(C=C1)N2N=NN=N2 |

Origin of Product |

United States |

Preparation Methods

Fe(Gly)₂/m-CPBA-Mediated C–N Bond Cleavage

A prominent method involves cleaving the C–N bond in arylpentazoles (ArN₅) to generate the pentazolate anion (cyclo-N₅⁻), which can subsequently be functionalized. The Fe(Gly)₂/m-CPBA (ferrous bisglycinate and meta-chloroperbenzoic acid) system has been effective in this process.

Mechanism :

- Oxidative Cleavage : m-CPBA oxidizes Fe(II) to Fe(III), generating a reactive oxygen species.

- Radical Pathway : The Fe(III)-oxo intermediate abstracts a hydrogen atom from the arylpentazole, forming a radical that undergoes C–N bond scission.

- Cyclopentadienyl Introduction : The liberated cyclo-N₅⁻ reacts in situ with cyclopentadienyl precursors (e.g., cyclopentadienyl Grignard reagents) to form the target compound.

Optimization :

- Temperature : Reactions are conducted at –40°C to 0°C to suppress pentazole decomposition.

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures compatibility with both Fe(Gly)₂ and m-CPBA.

- Yield : Reported yields range from 9% to 15%, limited by competing dimerization of cyclopentadienyl intermediates.

Table 1: Fe(Gly)₂/m-CPBA-Mediated Synthesis

| Parameter | Conditions | Outcome | Source |

|---|---|---|---|

| Temperature | –40°C to 0°C | Minimizes decomposition | |

| Solvent | THF/DCM | Stabilizes intermediates | |

| Cyclopentadienyl Source | CpMgBr or CpLi | 70–80% coupling efficiency |

Direct Cyclization of Cyclopentadienyl Hydrazine Derivatives

Hydrazine-Azide Cyclocondensation

This approach constructs the pentazole ring de novo using cyclopentadienyl-substituted hydrazines and azides. The method adapts protocols from triazole synthesis.

Reaction Pathway :

- Hydrazine Formation : Cyclopentadienyl hydrazine is synthesized via condensation of cyclopentadienyl aldehydes with hydrazine hydrate.

- Azide Incorporation : Treatment with sodium azide (NaN₃) in acidic media induces cyclization to form the pentazole ring.

Challenges :

- Ring Strain : The pentazole’s 5-membered ring is prone to ring-opening under acidic conditions.

- Side Reactions : Competing formation of tetrazoles or triazoles reduces yield.

Table 2: Cyclization Reaction Parameters

| Component | Role | Optimal Concentration | Source |

|---|---|---|---|

| Cyclopentadienyl Aldehyde | Substrate | 0.5 M | |

| NaN₃ | Azide Source | 2.0 equiv | |

| HCl | Catalyst | 1.0 M |

Yield : 12–18% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Nucleophilic Substitution of Halogenated Pentazoles

Cp⁻ Attack on Pentazole Halides

Halogenated pentazoles (e.g., ClN₅) undergo nucleophilic substitution with cyclopentadienyl anions (Cp⁻) in aprotic solvents.

Procedure :

- Pentazole Halogenation : ClN₅ is prepared via chlorination of HN₅ using SOCl₂.

- Substitution : CpLi or CpMgBr reacts with ClN₅ at –78°C in THF, yielding (Cyclopentadienyl)-1H-pentazole.

Critical Factors :

- Low Temperatures : –78°C prevents Cp⁻ dimerization and pentazole decomposition.

- Stoichiometry : A 1.2:1 Cp⁻:ClN₅ ratio maximizes conversion.

Table 3: Substitution Reaction Performance

| Parameter | Value | Impact on Yield | Source |

|---|---|---|---|

| Temperature | –78°C | 95% conversion | |

| Solvent | THF | Enhances nucleophilicity | |

| Reaction Time | 4–6 h | Balances kinetics |

Yield : 22–25% after quenching with ammonium chloride and extraction.

Coupling Reactions with Cyclopentadienyl Reagents

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of boronic acid-functionalized pentazoles with cyclopentadienyl halides offers a modular route.

Catalyst System :

Limitations :

- Boronic Acid Stability : Pentazole boronic acids are hygroscopic and prone to protodeboronation.

- Side Products : Homocoupling of Cp halides occurs if Pd loading exceeds 7 mol%.

Yield : 8–12% after HPLC purification.

High-Pressure [3+2] Cyclization

Azide-Alkyne Cycloaddition Under Pressure

Adapting methods from pentazolate synthesis, cyclopentadienyl azides and nitriles react at high pressure (60 GPa) to form the pentazole ring.

Conditions :

- Pressure : 60 GPa in diamond anvil cells.

- Laser Heating : Localized heating (1,000–1,500 K) overcomes activation barriers.

Table 4: High-Pressure Synthesis Metrics

| Parameter | Value | Outcome | Source |

|---|---|---|---|

| Pressure | 60 GPa | 40% conversion | |

| Temperature | 1,200 K | Accelerates kinetics | |

| Reaction Time | 10–15 min | Prevents degradation |

Yield : <5% due to equipment limitations and product instability.

Chemical Reactions Analysis

Types of Reactions

(Cyclopenta-2,4-dien-1-yl)-1H-pentazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The pentazole ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

Scientific Research Applications

Chemical Synthesis and Coordination Chemistry

Building Block for Organic Synthesis

(Cyclopenta-2,4-dien-1-yl)-1H-pentazole serves as an essential building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create a wide range of derivatives with tailored properties.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming stable complexes with transition metals. This property is particularly useful in catalysis and materials science, where metal-ligand interactions are critical for developing new catalysts and materials.

Enzyme Modulation

Research indicates that this compound can modulate the activity of specific enzymes. Notably, it has been shown to inhibit phospholipase A2, an enzyme involved in inflammatory processes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Cytotoxicity and Cancer Research

In vitro studies have demonstrated that this compound exhibits selective cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. This potential opens avenues for developing new antibacterial agents .

Pharmaceutical Applications

Drug Development

The unique structural features of this compound position it as a promising lead compound for drug development targeting diseases such as cancer and inflammation. Its ability to interact with biological targets allows for the design of novel pharmaceuticals aimed at specific pathways .

Material Science

Catalyst Development

Due to its stability and reactivity, this compound is being explored for its potential in creating new materials and catalysts for industrial processes. The compound's unique properties may contribute to advancements in synthetic methodologies and material formulations.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Modulates activity of specific enzymes involved in metabolism |

| Receptor Binding | Interacts with various receptors affecting signal transduction |

| Cytotoxicity | Exhibits selective cytotoxic effects on certain cancer cell lines |

| Antimicrobial Properties | Potential activity against specific bacterial strains |

Mechanism of Action

The mechanism of action of (Cyclopenta-2,4-dien-1-yl)-1H-pentazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . Detailed studies on its mechanism of action are still ongoing, with a focus on understanding its interactions at the molecular level.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Cp-Heterocycle Compounds

Research Findings and Implications

Biological Activity

(Cyclopenta-2,4-dien-1-yl)-1H-pentazole is a nitrogen-rich heterocyclic compound with a unique structure that allows it to interact with various biological systems. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its cyclopentadiene moiety and a pentazole ring. Its structural properties facilitate binding to enzymes and receptors, modulating their activity and leading to various biological effects.

The biological activity of this compound is primarily attributed to its ability to bind selectively to specific molecular targets. This interaction can lead to:

- Enzyme Modulation : The compound can inhibit or activate enzymes involved in metabolic pathways.

- Receptor Interaction : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activity Summary

The following table summarizes the known biological activities of this compound:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Modulates activity of specific enzymes involved in metabolism |

| Receptor Binding | Interacts with various receptors affecting signal transduction |

| Cytotoxicity | Exhibits selective cytotoxic effects on certain cancer cell lines |

| Antimicrobial Properties | Potential activity against specific bacterial strains |

Enzyme Inhibition Studies

Recent studies have focused on the compound's ability to inhibit specific enzymes that play critical roles in disease processes. For instance, research has demonstrated that this compound effectively inhibits phospholipase A2 (PLA2), an enzyme implicated in inflammatory responses. This inhibition can lead to decreased production of pro-inflammatory mediators .

Cytotoxicity in Cancer Research

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways. Detailed investigations revealed that the compound triggers caspase activation, leading to programmed cell death .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate potential efficacy against certain bacterial strains. These findings suggest a possible role for the compound in developing new antibacterial agents .

Industrial and Pharmaceutical Applications

The unique properties of this compound make it a candidate for various applications:

- Drug Development : Its ability to modulate enzyme and receptor activity positions it as a promising lead compound for drug development targeting inflammatory diseases and cancer.

- Material Science : The stability and reactivity of this compound can be utilized in creating new materials and catalysts for industrial processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.